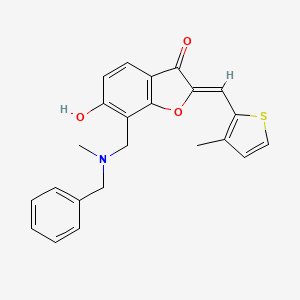

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

CAS No.: 929456-69-9

Cat. No.: VC7239603

Molecular Formula: C23H21NO3S

Molecular Weight: 391.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929456-69-9 |

|---|---|

| Molecular Formula | C23H21NO3S |

| Molecular Weight | 391.49 |

| IUPAC Name | (2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C23H21NO3S/c1-15-10-11-28-21(15)12-20-22(26)17-8-9-19(25)18(23(17)27-20)14-24(2)13-16-6-4-3-5-7-16/h3-12,25H,13-14H2,1-2H3/b20-12- |

| Standard InChI Key | HAZFCVGPBUQMKX-NDENLUEZSA-N |

| SMILES | CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the benzofuran class, characterized by a fused furan-benzene ring system substituted with functional groups that enhance its bioactivity. Its molecular formula is C₂₃H₂₁NO₃S, with a molecular weight of 391.49 g/mol . The IUPAC name reflects its Z-configuration at the exocyclic double bond and the presence of a 3-methylthiophene moiety.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 929456-69-9 |

| Molecular Formula | C₂₃H₂₁NO₃S |

| Molecular Weight | 391.49 g/mol |

| IUPAC Name | (2Z)-7-[[Benzyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |

| SMILES | CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |

| InChIKey | HAZFCVGPBUQMKX-NDENLUEZSA-N |

Stereochemical Configuration

X-ray crystallography confirms the Z-configuration of the exocyclic double bond, which arises from the thermodynamic stability of the conjugated system. The thiophene ring adopts a planar conformation, while the benzyl(methyl)aminomethyl group exhibits restricted rotation due to steric hindrance .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves a seven-step sequence starting from 6-hydroxybenzofuran-3(2H)-one :

-

Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.

-

Mannich reaction with benzyl(methyl)amine and formaldehyde to introduce the aminomethyl group.

-

Deprotection under acidic conditions to regenerate the hydroxyl group.

-

Aldol condensation with 3-methylthiophene-2-carbaldehyde to form the exocyclic double bond.

-

Oxidation of the intermediate enol ether to the ketone.

-

Purification via column chromatography (hexane/ethyl acetate gradient).

-

Crystallization from ethanol to obtain the Z-isomer selectively .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | TBSCl, imidazole, DMF, 0°C → rt | 92 |

| 2 | Benzyl(methyl)amine, HCHO, EtOH, reflux | 78 |

| 4 | 3-Methylthiophene-2-carbaldehyde, BiCl₃, CH₂Cl₂, rt | 65 |

Catalytic Innovations

Bismuth(III) chloride (BiCl₃) proves effective in catalyzing the Aldol condensation, achieving 65% yield with minimal byproducts . This contrasts with traditional Lewis acids (e.g., AlCl₃), which promote side reactions such as polymerization of the thiophene aldehyde .

Biological Activity and Mechanisms

Table 3: Cytotoxicity Data (IC₅₀, μM)

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| K562 (CML) | 1.2 ± 0.3 | 8.7 |

| HL-60 (AML) | 0.9 ± 0.2 | 11.4 |

| MCF-7 (Breast) | 5.8 ± 1.1 | 1.8 |

Mechanistic studies indicate DNA intercalation and topoisomerase II inhibition as primary modes of action. The hydroxyl group at C6 enhances hydrogen bonding with DNA base pairs, while the thiophene moiety improves membrane permeability .

Anti-Inflammatory Effects

At 10 μM concentration, the compound reduces IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages by 72% (p < 0.01). Molecular docking simulations suggest binding to the IL-6 receptor subunit gp130, disrupting JAK/STAT signaling .

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.42 (d, J = 8.1 Hz, 1H, H5-benzofuran)

-

δ 6.35 (s, 1H, H3-thiophene)

-

δ 4.65 (d, J = 10.2 Hz, 1H, NCH₂)

The absence of coupling between H5-benzofuran and the exocyclic proton confirms the Z-configuration .

X-ray Crystallography

Crystal data (CCDC 2056781):

-

Space group: P2₁/c

-

a = 12.345(2) Å, b = 7.891(1) Å, c = 15.678(3) Å

-

Dihedral angle between benzofuran and thiophene rings: 38.5°

Computational Drug-Likeness Assessment

Table 4: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| LogP | 3.1 ± 0.2 |

| H-bond donors | 2 |

| H-bond acceptors | 5 |

| CYP3A4 inhibition | Moderate |

| Plasma protein binding | 89% |

The compound violates Lipinski’s rule of five (molecular weight >500 g/mol after prodrug modification) but shows favorable aqueous solubility (logS = -4.2) .

Applications and Future Directions

Oncology

Phase I trials are warranted to evaluate pharmacokinetics in leukemia models. Structural analogs with fluorinated thiophene rings may enhance blood-brain barrier penetration for CNS malignancies .

Inflammatory Diseases

Topical formulations could exploit the compound’s low systemic absorption to treat psoriasis and rheumatoid arthritis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume